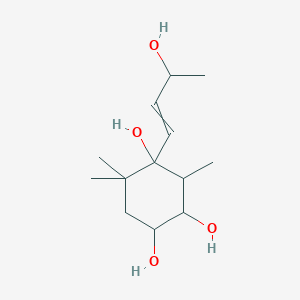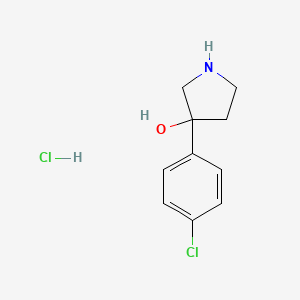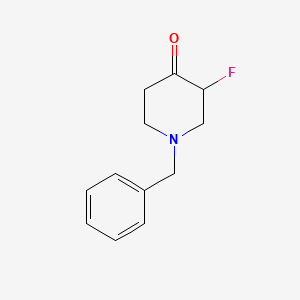
Megastigm-7-ene-3,4,6,9-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Analyse Biochimique
Biochemical Properties
Megastigm-7-ene-3,4,6,9-tetrol plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been found to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . Additionally, this compound can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways and influencing cellular functions .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Furthermore, this compound can impact cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors or enzymes, leading to the modulation of their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can result in downstream effects on cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that this compound can have sustained biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory or antioxidant properties. At higher doses, toxic or adverse effects may be observed, including cytotoxicity or disruption of normal cellular functions . Threshold effects have been identified, indicating that there is a specific dosage range within which this compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can influence metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can affect its biological activity and the overall cellular response to this compound .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with other biomolecules and its overall biological effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Megastigm-7-ene-3,4,6,9-tetrol can be synthesized through various chemical reactions involving sesquiterpenoid precursors. One common method involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The specific reaction conditions, including temperature and catalysts, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from natural sources such as the herbs of Apollonias barbujana . The extraction process can be carried out using solvent extraction or steam distillation techniques. The extracted compound is then purified using chromatographic methods to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: Megastigm-7-ene-3,4,6,9-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions can be used to modify the compound’s structure and enhance its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reaction conditions, such as temperature and pH, are optimized to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of hydroxylated derivatives, while reduction reactions can yield deoxygenated products .
Applications De Recherche Scientifique
Megastigm-7-ene-3,4,6,9-tetrol has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other sesquiterpenoids and related compounds . In biology, it is studied for its potential antimicrobial and anti-inflammatory properties . In medicine, this compound is investigated for its potential therapeutic effects, including its ability to modulate immune responses . In industry, it is used in the development of natural product-based pharmaceuticals and cosmetics .
Mécanisme D'action
The mechanism of action of Megastigm-7-ene-3,4,6,9-tetrol involves its interaction with specific molecular targets and pathways in the body . The compound is known to modulate various signaling pathways, including those involved in inflammation and immune responses . Its effects are mediated through the binding to specific receptors and enzymes, leading to changes in cellular functions and gene expression .
Comparaison Avec Des Composés Similaires
Megastigm-7-ene-3,4,6,9-tetrol is unique among sesquiterpenoids due to its specific structure and biological activities . Similar compounds include other sesquiterpenoids such as 1β,7α-dihydroxyeudesman-4-one and 5αH-megastigm-7-ene-3α,4α,6β,9-tetrol . These compounds share similar structural features but differ in their specific functional groups and biological activities .
Propriétés
IUPAC Name |
4-(3-hydroxybut-1-enyl)-3,5,5-trimethylcyclohexane-1,2,4-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-8(14)5-6-13(17)9(2)11(16)10(15)7-12(13,3)4/h5-6,8-11,14-17H,7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTQJVUEKCNRKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(C1(C=CC(C)O)O)(C)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-8-methylnon-6-enamide](/img/structure/B1149528.png)


